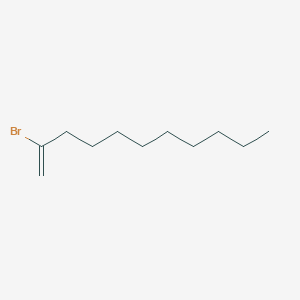

2-Bromoundec-1-ene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromoundec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDIDTBEPMDSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373769 | |

| Record name | 2-bromoundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145732-28-1 | |

| Record name | 2-bromoundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 11-Bromo-1-undecene

A Note on Nomenclature: This guide focuses on the chemical entity with CAS Number 7766-50-9. While sometimes referred to by various synonyms, the structurally accurate IUPAC name is 11-bromoundec-1-ene . The topic "2-Bromoundec-1-ene" refers to a constitutional isomer with a vinyl bromide group, which possesses markedly different reactivity and is not the common subject of commercial or broad academic interest. This document will detail the properties, synthesis, and reactivity of the synthetically versatile 11-bromoundec-1-ene, which features a terminal alkene and a primary alkyl bromide.

Introduction: A Bifunctional Linchpin in Modern Synthesis

11-Bromo-1-undecene is a halogenated hydrocarbon that serves as a highly valuable bifunctional molecule in organic synthesis.[1] Its structure, containing both a terminal olefin and a primary alkyl bromide, allows for orthogonal chemical transformations, making it an essential building block in the construction of complex molecules, functionalized polymers, and advanced materials.[2][3] The presence of two distinct reactive centers—a nucleophilic C=C bond and an electrophilic C-Br bond—provides researchers with significant strategic advantages in multistep synthetic sequences. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The physical properties of 11-bromo-1-undecene are well-defined, and its structure is readily confirmed by standard spectroscopic techniques.

Physical and Chemical Data Summary

The following table summarizes the key quantitative data for 11-bromo-1-undecene.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁Br | [4] |

| Molecular Weight | 233.19 g/mol | [1][5] |

| CAS Number | 7766-50-9 | [1] |

| Appearance | Colorless to pale yellow liquid/oil | [4] |

| Boiling Point | 149-150 °C at 35 mmHg | [1][4] |

| Density | 1.063 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.468 | [1][4] |

| Water Solubility | 0.2422 mg/L at 25 °C (estimated, practically insoluble) | [4] |

| Stability | Stable under recommended storage conditions. | [4] |

| Incompatibilities | Strong oxidizing agents. | [4] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C. | [4] |

Spectroscopic Signature for Compound Validation

Spectroscopic analysis provides an unambiguous fingerprint for 11-bromo-1-undecene.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

δ ~5.8 ppm (m, 1H): This multiplet corresponds to the internal vinyl proton (-CH=CH₂).[6]

-

δ ~4.9 ppm (m, 2H): This multiplet represents the two terminal vinyl protons (=CH₂).[6]

-

δ 3.41 ppm (t, 2H): A characteristic triplet for the methylene protons adjacent to the bromine atom (-CH₂Br), deshielded by the electronegative halogen.[6]

-

δ ~2.0 ppm (m, 2H): The allylic protons (-CH₂-CH=CH₂), which are slightly deshielded by the adjacent double bond.[6]

-

δ 1.85 ppm (quintet, 2H): The methylene protons beta to the bromine atom (-CH₂-CH₂Br).

-

δ ~1.2-1.4 ppm (m, 10H): A broad multiplet corresponding to the remaining seven methylene groups in the aliphatic chain.

-

-

¹³C NMR Spectroscopy:

-

δ ~139.1 ppm: The internal sp² carbon of the alkene (-CH=).[6]

-

δ ~114.2 ppm: The terminal sp² carbon of the alkene (=CH₂).[6]

-

δ ~34.0 ppm: The sp³ carbon bonded to the bromine atom (-CH₂Br).[6]

-

δ ~28.1-33.8 ppm: A series of peaks corresponding to the remaining sp³ carbons of the long alkyl chain.[6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

~3075 cm⁻¹: C-H stretch for the sp² hybridized carbons of the alkene.[6]

-

~2925 & 2855 cm⁻¹: Asymmetric and symmetric C-H stretches of the methylene groups.

-

~1640 cm⁻¹: C=C stretching vibration of the terminal alkene.[6]

-

~910 cm⁻¹: Out-of-plane C-H bend for the terminal alkene, a highly characteristic peak.[6]

-

~640 cm⁻¹: C-Br stretching vibration.[6]

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2 ) of nearly equal intensity at m/z 232 and 234, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Common fragmentation patterns include the loss of Br• (m/z 153) and cleavage along the alkyl chain.

-

Sources

- 1. 11-ブロモ-1-ウンデセン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. dakenchem.com [dakenchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 11-BROMO-1-UNDECENE | 7766-50-9 [chemicalbook.com]

- 5. 11-Bromo-1-undecene | C11H21Br | CID 284148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]

A Predictive Spectroscopic Guide to 2-Bromoundec-1-ene for Advanced Research

This technical guide offers a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-Bromoundec-1-ene. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this compound, this guide leverages data from analogous vinyl bromide compounds and fundamental spectroscopic principles to provide a robust predictive framework. This approach is intended to empower researchers in the synthesis, identification, and utilization of this versatile chemical building block.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated alkene with a terminal double bond and a bromine atom attached to the second carbon of an eleven-carbon chain. This structure presents distinct features that are readily identifiable through various spectroscopic techniques. The vinyl bromide moiety will exhibit characteristic signals in both ¹H and ¹³C NMR, while the long alkyl chain will contribute to the aliphatic region of the spectra. IR spectroscopy will reveal key vibrational modes for the C=C and C-Br bonds, and mass spectrometry will show a distinctive isotopic pattern for bromine, along with predictable fragmentation of the alkyl chain.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is predicted to be characterized by distinct signals for the vinyl protons and the aliphatic chain protons.

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.6 - 5.8 | Doublet | 1H | H-1a (geminal to Br) |

| ~5.4 - 5.6 | Doublet | 1H | H-1b (geminal to Br) |

| ~2.2 - 2.4 | Triplet | 2H | H-3 |

| ~1.2 - 1.6 | Multiplet | 14H | H-4 to H-10 |

| ~0.8 - 0.9 | Triplet | 3H | H-11 |

Disclaimer: These are predicted values based on analogous compounds and spectroscopic principles.

Interpretation of the Predicted ¹H NMR Spectrum

The most downfield signals are expected to be from the two geminal protons on C-1. These protons are deshielded by the electron-withdrawing effect of the adjacent bromine atom and the anisotropic effect of the double bond. They are expected to appear as two distinct doublets due to geminal coupling.

The protons on C-3 are adjacent to the electron-withdrawing bromine atom, which will cause a downfield shift compared to a typical methylene group in an alkane. This signal is predicted to be a triplet due to coupling with the two protons on C-4.

The protons of the long alkyl chain (C-4 to C-10) will overlap in the aliphatic region of the spectrum, appearing as a broad multiplet. The terminal methyl group (C-11) is expected to be the most upfield signal, appearing as a triplet due to coupling with the adjacent methylene group.

Experimental Protocol for ¹H NMR Acquisition

A robust protocol for acquiring the ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is a good solvent for many organic compounds and its residual proton signal at 7.26 ppm provides a convenient internal reference. The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution of the signals. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

Caption: A typical experimental workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: A Predictive Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will distinguish between the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~130 - 135 | C-2 |

| ~115 - 120 | C-1 |

| ~35 - 40 | C-3 |

| ~28 - 32 | C-4 to C-10 |

| ~22 - 23 | C-10 |

| ~14 | C-11 |

Disclaimer: These are predicted values based on analogous compounds and spectroscopic principles.

Interpretation of the Predicted ¹³C NMR Spectrum

The two sp² carbons of the double bond are expected to be the most downfield signals. The carbon atom bonded to the bromine (C-2) will be significantly deshielded and is predicted to appear at a lower field than the terminal C-1. The chemical shifts of the aliphatic carbons will follow a predictable pattern, with the carbon adjacent to the bromine (C-3) being more deshielded than the others. The remaining methylene carbons of the long chain will have similar chemical shifts and may overlap. The terminal methyl carbon (C-11) will be the most upfield signal.

Experimental Protocol for ¹³C NMR Acquisition

The sample preparation for ¹³C NMR is the same as for ¹H NMR. The acquisition of a ¹³C NMR spectrum typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy: A Predictive Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond and the C-Br bond.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~3080 | =C-H stretch |

| ~2925, ~2855 | C-H stretch (aliphatic) |

| ~1630 | C=C stretch |

| ~1465 | C-H bend (aliphatic) |

| ~900, ~990 | =C-H bend (out-of-plane) |

| ~600 - 700 | C-Br stretch |

Disclaimer: These are predicted values based on analogous compounds and spectroscopic principles.

Interpretation of the Predicted IR Spectrum

The key diagnostic peaks in the predicted IR spectrum of this compound are the C=C stretch and the C-Br stretch. The C=C stretching vibration is expected to appear as a weak to medium band around 1630 cm⁻¹. The C-H stretching vibrations of the vinyl group will be observed at a slightly higher frequency (~3080 cm⁻¹) than the aliphatic C-H stretches (~2925 and ~2855 cm⁻¹). The out-of-plane =C-H bending vibrations are also characteristic of a terminal alkene and are expected in the 900-1000 cm⁻¹ region. The C-Br stretching vibration will appear in the fingerprint region, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Acquisition

The IR spectrum of liquid this compound can be easily obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the sample is placed on the ATR crystal, and the spectrum is recorded. This method is fast, requires minimal sample preparation, and is non-destructive.

Mass Spectrometry (MS): A Predictive Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum will provide information about the molecular weight and the elemental composition, and the fragmentation pattern will offer clues about the molecular structure.

Predicted Mass Spectral Data

| m/z | Interpretation |

| 232, 234 | Molecular ion peaks (M⁺, M⁺+2) |

| 153 | [M - Br]⁺ |

| 41 | Allyl cation ([C₃H₅]⁺) |

Disclaimer: These are predicted values based on the expected fragmentation of the molecule.

Interpretation of the Predicted Mass Spectrum

A key feature in the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 232 and 234). This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[1] The fragmentation of the molecular ion is expected to involve the loss of a bromine radical to form a stable secondary carbocation at m/z 153. Further fragmentation of the alkyl chain is also expected, with the formation of smaller carbocations. A prominent peak at m/z 41, corresponding to the stable allyl cation, is also anticipated.[2]

Experimental Protocol for MS Acquisition

The mass spectrum of this compound can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The purified compound then enters the mass spectrometer, where it is ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This in-depth technical guide provides a predictive framework for the spectroscopic characterization of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide is intended to serve as a valuable resource for researchers, aiding in the identification and utilization of this compound in various scientific endeavors. The provided experimental protocols offer a starting point for obtaining high-quality spectral data once the compound is synthesized.

References

-

PubChem. 11-Bromo-1-undecene. [Link]

- Lynden-Bell, R. M. (1963). The N.M.R. spectrum of 13C-substituted vinyl bromide. Molecular Physics, 6(5), 537-539.

-

ATB. 11-Bromo-1-undecene. [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). DFT INVESTIGATION OF GEOMETRICAL STRUCTURE, IR AND RAMAN SPECTRA OF VINYL HALIDES CH2=CH–X (X IS F, Cl AND Br). [Link]

-

Wikipedia. Vinyl bromide. [Link]

-

AIP Publishing. Infrared Spectra of Vinyl Chloride and Vinyl Chloride‐d 3. [Link]

-

Organic Chemistry Portal. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. [Link]

-

Chemistry Student. (2025). Mass Spectrometry of Alkenes. [Link]

-

Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

-

Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Spectroscopy. The Infrared Spectroscopy of Alkenes. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,1-dibromoethane. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 1,2-dibromoethane. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-bromo-2-chloroethane. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromoundec-1-ene

This guide provides a comprehensive framework for the structural elucidation of 2-Bromoundec-1-ene using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings, establish a robust experimental protocol, and detail the interpretation of the resulting spectra, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Foundational Principles: Decoding the ¹³C NMR Spectrum

¹³C NMR spectroscopy is a cornerstone of organic chemistry for determining the carbon framework of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal, or resonance, in the spectrum. The position of this signal, its chemical shift (δ), is highly sensitive to the local electronic environment, providing invaluable structural clues.[1]

For this compound, we anticipate 11 unique carbon signals, as there are no elements of symmetry in the molecule that would render any carbon atoms chemically equivalent.

Diagram 1: Molecular Structure and Carbon Numbering of this compound

Caption: Numbering scheme for the carbon atoms in this compound.

The chemical shift of a given carbon is primarily influenced by hybridization and the inductive effects of nearby substituents.[1]

-

Hybridization: sp²-hybridized carbons, such as those in alkenes and aromatic rings, are significantly deshielded and appear downfield (at a higher ppm value) compared to sp³-hybridized carbons.[1][2] In this compound, C1 and C2 are sp² carbons and are expected in the 100-150 ppm range.[3][4]

-

Inductive Effects: Electronegative atoms, like bromine, withdraw electron density from adjacent carbons, causing a downfield shift.[5][6] However, for heavier halogens like bromine and iodine, this effect is complicated by the "heavy atom effect." This phenomenon involves the large electron cloud of the halogen, which can induce diamagnetic shielding on the directly attached (ipso) carbon, resulting in an upfield shift that counters the expected inductive deshielding.[7] This is a critical consideration for accurately assigning the signal for C2.

Experimental Design: A Protocol for Self-Validating Data

The acquisition of high-quality, reproducible ¹³C NMR data is paramount. The following protocol outlines a self-validating system for the analysis of this compound.

Diagram 2: Experimental Workflow for ¹³C NMR Analysis

Caption: A logical workflow from sample preparation to structural confirmation.

Detailed Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR and its carbon signal at ~77 ppm serves as a convenient chemical shift reference.[8]

-

Optionally, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

The experiment should be performed on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.[9]

-

Tune and match the probe for the ¹³C nucleus (~100 MHz on a 400 MHz instrument).

-

Perform automated or manual shimming of the magnetic field to optimize homogeneity, using the deuterium lock signal from the solvent.

-

-

Data Acquisition:

-

Standard Proton-Decoupled ¹³C Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).[9] This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon.[1]

-

Spectral Width: ~240 ppm, centered around 100-120 ppm.[9]

-

Acquisition Time: 1-2 seconds.[9]

-

Relaxation Delay (d1): 2-5 seconds. This delay is crucial for allowing the carbon nuclei to return to equilibrium, ensuring more accurate signal integration, although peak integration is not typically reliable in standard ¹³C NMR.[9]

-

Number of Scans: 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[9]

-

-

DEPT (Distortionless Enhancement by Polarization Transfer) Spectra:

-

Purpose: DEPT experiments are essential for differentiating between methine (CH), methylene (CH₂), and methyl (CH₃) groups. Quaternary carbons (C) are not observed in DEPT spectra.[10][11]

-

DEPT-90 Experiment: Only CH signals will appear with a positive phase.

-

DEPT-135 Experiment: CH and CH₃ signals will appear with a positive phase, while CH₂ signals will appear with a negative phase (pointing down).[6][12]

-

Acquisition parameters are typically similar to the standard ¹³C experiment but often require fewer scans due to the signal enhancement from polarization transfer.[11]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[9]

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to its known value (~77.16 ppm) or the TMS peak to 0.00 ppm.[9]

-

Spectral Interpretation: Assigning the Resonances of this compound

The combination of the standard ¹³C spectrum and the DEPT experiments allows for the unambiguous assignment of all 11 carbon signals.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound. These predictions are based on established chemical shift ranges and the specific substituent effects discussed previously.

| Carbon | Multiplicity (from DEPT) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | CH₂ (Negative in DEPT-135) | ~118-125 | Terminal sp² CH₂ of an alkene, downfield.[2][3] |

| C2 | C (Absent in DEPT) | ~130-138 | sp² quaternary carbon. Bromine's heavy atom effect causes shielding, shifting it upfield relative to a non-halogenated equivalent.[7] |

| C3 | CH₂ (Negative in DEPT-135) | ~35-40 | Allylic CH₂, deshielded by the adjacent double bond. |

| C4 | CH₂ (Negative in DEPT-135) | ~28-32 | sp³ carbon, typical alkane region. |

| C5-C9 | CH₂ (Negative in DEPT-135) | ~29-30 | Bulk of the alkyl chain, signals may overlap. |

| C10 | CH₂ (Negative in DEPT-135) | ~31-33 | β to the terminal methyl group, slightly deshielded. |

| C11 | CH₃ (Positive in DEPT-135) | ~14 | Terminal methyl group, most upfield signal. |

Integrated Spectral Analysis

-

Identify the Alkene Carbons (C1, C2): In the standard ¹³C spectrum, two signals will appear in the downfield region (115-140 ppm).[4] The DEPT-135 spectrum will show one of these as a negative peak (C1, the CH₂) and the other will be absent (C2, the quaternary carbon). This provides definitive assignment.

-

Identify the Methyl Carbon (C11): A single signal will appear at the most upfield position (~14 ppm). The DEPT-135 spectrum will confirm this as a CH₃ group (positive peak).

-

Identify the Methylene Carbons (C3-C10): All remaining signals in the aliphatic region (~22-40 ppm) will be negative in the DEPT-135 spectrum, confirming them as CH₂ groups. The allylic carbon C3 will be the most downfield of this group due to its proximity to the π-system. The remaining CH₂ signals of the long alkyl chain (C4-C10) will be closely clustered, with potential for some overlap.

By systematically applying this logic, every carbon in the this compound structure can be confidently assigned, demonstrating the power of combining standard and advanced ¹³C NMR techniques for rigorous structural elucidation.

References

-

Wikipedia. (n.d.). Alkene. Retrieved January 25, 2026, from [Link]

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved January 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved January 25, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 25, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 25, 2026, from [Link]

-

University of Potsdam. (n.d.). ¹³C NMR Spectroscopy. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved January 25, 2026, from [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved January 25, 2026, from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved January 25, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkene - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 12. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

Introduction: Elucidating the Structure of a Bifunctional Alkene

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromoundec-1-ene

This compound (C₁₁H₂₁Br) is a valuable bifunctional molecule, presenting both a terminal alkene and a secondary bromide. This structure makes it a versatile building block in organic synthesis. Mass spectrometry, particularly under Electron Ionization (EI), is a powerful analytical technique for confirming its identity and purity. The high-energy ionization process in EI induces characteristic fragmentation of the parent molecule, providing a unique fingerprint that reveals its structural features. This guide provides a detailed analysis of the fragmentation pathways of this compound, offering researchers a framework for interpreting its mass spectrum with confidence.

Section 1: The Molecular Ion Signature: The Bromine Isotope Pattern

The initial step in EI mass spectrometry is the bombardment of the analyte molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[1][2] For halogenated compounds, the isotopic distribution of the halogen atom provides a distinct and readily identifiable signature.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] Consequently, the mass spectrum of this compound will not show a single molecular ion peak, but rather a pair of peaks of almost equal intensity separated by two mass-to-charge units (m/z). These are designated as the M⁺• and (M+2)⁺• peaks.

-

M⁺• Peak: Corresponds to the molecular ion containing the ⁷⁹Br isotope. For C₁₁H₂₁⁷⁹Br, the calculated m/z is 232 .

-

(M+2)⁺• Peak: Corresponds to the molecular ion containing the ⁸¹Br isotope. For C₁₁H₂₁⁸¹Br, the calculated m/z is 234 .

The presence of this characteristic doublet is the first and most definitive evidence for a monobrominated compound in the sample. Any fragment that retains the bromine atom will also appear as a similar doublet.[3][5]

Section 2: Primary Fragmentation Pathways: Deconstructing the Molecular Ion

The molecular ions formed during EI are energetically unstable and undergo fragmentation to produce a series of smaller, more stable ions.[6][7] The fragmentation of this compound is dictated by the interplay between the bromine atom, the double bond, and the long alkyl chain. The most favored pathways involve the formation of the most stable carbocations.[2][8]

Heterolytic Cleavage of the Carbon-Bromine Bond: Formation of a Stable Allylic Cation

The C-Br bond is relatively weak and is a prime site for cleavage. The most significant fragmentation pathway for many alkyl halides is the loss of the halogen atom as a radical.[4][9] In this compound, this cleavage is particularly favored because it results in the formation of a resonance-stabilized secondary allylic carbocation.

[C₁₁H₂₁Br]⁺• → [C₁₁H₂₁]⁺ + Br•

This [C₁₁H₂₁]⁺ fragment has an m/z of 153 . Due to the high stability of the resulting allylic cation, this fragment is expected to be highly abundant and is a strong candidate for the base peak (the most intense peak in the spectrum).[10]

Allylic C-C Bond Cleavage

Another characteristic fragmentation of alkenes is the cleavage of the C-C bond that is alpha to the double bond (allylic cleavage), as this also leads to a resonance-stabilized allylic cation.[10][11] For this compound, this involves the breaking of the C2-C3 bond.

[CH₂=C(Br)-CH₂-(C₈H₁₇)]⁺• → [CH₂=C(Br)-CH₂]⁺ + •C₈H₁₇

This fragmentation results in a bromine-containing allylic cation. Therefore, it will appear as a characteristic M/(M+2) doublet.

-

m/z 120: Corresponds to the [C₃H₄⁷⁹Br]⁺ fragment.

-

m/z 122: Corresponds to the [C₃H₄⁸¹Br]⁺ fragment.

The stability of this cation suggests this will be a prominent doublet in the spectrum.

Fragmentation of the Alkyl Chain

Long-chain hydrocarbons typically produce a series of fragment ions separated by 14 Da, corresponding to the sequential loss of CH₂ groups.[5][12] This will result in a cluster of peaks at lower m/z values. The most common fragments are alkyl cations (CₙH₂ₙ₊₁) and alkenyl cations (CₙH₂ₙ₋₁). We can expect to see significant peaks at:

-

m/z 41: [C₃H₅]⁺ (allyl cation)

-

m/z 55: [C₄H₇]⁺

-

m/z 69: [C₅H₉]⁺

-

m/z 83: [C₆H₁₁]⁺

Section 3: Summary of Expected Fragments

The key fragments expected in the 70 eV EI mass spectrum of this compound are summarized below.

| m/z Value(s) | Proposed Fragment Ion | Fragmentation Pathway | Significance |

| 232, 234 | [C₁₁H₂₁Br]⁺• | Molecular Ion (M⁺•, M+2⁺•) | Confirms molecular weight and presence of one Br atom. |

| 153 | [C₁₁H₂₁]⁺ | Loss of •Br | Highly stable secondary allylic cation; likely the base peak. |

| 120, 122 | [C₃H₄Br]⁺ | Allylic C-C Cleavage | Confirms the position of the bromine atom relative to the double bond. |

| 83 | [C₆H₁₁]⁺ | Alkyl Chain Cleavage | Part of the characteristic hydrocarbon fragmentation pattern. |

| 69 | [C₅H₉]⁺ | Alkyl Chain Cleavage | Part of the characteristic hydrocarbon fragmentation pattern. |

| 55 | [C₄H₇]⁺ | Alkyl Chain Cleavage | Part of the characteristic hydrocarbon fragmentation pattern. |

| 41 | [C₃H₅]⁺ | Alkyl Chain Cleavage | Stable allyl cation; often a prominent peak for alkenes. |

Section 4: Experimental Protocol: Acquiring the Mass Spectrum

The following outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation:

-

Injector: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.

-

-

Mass Spectrometry Detection:

-

Interface Temperature: Set the GC-MS transfer line temperature to 280 °C.

-

Ion Source: Use an Electron Ionization (EI) source set to 70 eV. The source temperature should be maintained around 230 °C.[13]

-

Mass Analyzer: Set the quadrupole mass analyzer to scan a mass range from m/z 35 to 350.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and extract the corresponding mass spectrum. Analyze the molecular ion region and the fragmentation pattern as described in this guide.

Section 5: Visualization of Fragmentation

The primary fragmentation pathways originating from the molecular ion of this compound are illustrated in the following diagram.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromoundec-1-ene

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-Bromoundec-1-ene, a valuable vinyl bromide for various applications in organic synthesis, including as a precursor for cross-coupling reactions and the introduction of the undecenyl moiety in drug development. This document explores three primary synthetic routes: the Wittig reaction, allylic bromination of undec-1-ene, and the dehydrobromination of 1,2-dibromoundecane. Each method is discussed in detail, including the underlying reaction mechanisms, step-by-step experimental protocols, and strategies for purification and characterization. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical insights to successfully synthesize and characterize this important chemical intermediate.

Introduction

This compound is a key synthetic intermediate characterized by a terminal double bond and a bromine atom at the vinylic position. This unique structural motif makes it a versatile building block in organic chemistry. The presence of the vinyl bromide functionality allows for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The long alkyl chain provides lipophilicity, a desirable property in many pharmaceutical and materials science applications.

The strategic importance of this compound necessitates reliable and efficient synthetic protocols. This guide provides a detailed examination of the most practical and field-proven methods for its preparation, empowering researchers to select the most suitable approach based on available starting materials, desired scale, and laboratory capabilities.

Synthetic Strategies

Three principal synthetic strategies for the preparation of this compound are presented:

-

The Wittig-type Olefination of Decanal: A robust method for the direct construction of the 2-bromo-1-alkene moiety from an aldehyde.

-

Allylic Bromination of Undec-1-ene: A radical substitution approach that can be effective but may present challenges in selectivity.

-

Elimination of 1,2-Dibromoundecane: A classical two-step approach involving the initial bromination of an alkene followed by dehydrobromination.

Each of these methodologies will be explored in detail, with an emphasis on the mechanistic underpinnings and practical experimental considerations.

Methodology 1: Wittig-type Olefination of Decanal

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[1][2] For the synthesis of a vinyl bromide like this compound, a specialized Wittig reagent, a bromomethylphosphonium ylide, is required.[3] This approach offers excellent control over the placement of the double bond.[2]

Mechanistic Rationale

The synthesis involves two key stages: the preparation of the phosphonium salt and the subsequent Wittig reaction.

-

Formation of (Bromomethyl)triphenylphosphonium Bromide: Triphenylphosphine, a strong nucleophile, attacks the electrophilic carbon of dibromomethane in an SN2 reaction to form the phosphonium salt.

-

Wittig Reaction: The phosphonium salt is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium, to generate the highly reactive phosphonium ylide. This ylide then attacks the electrophilic carbonyl carbon of decanal. The resulting betaine intermediate rapidly collapses to form an oxaphosphetane, which then fragments to yield the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[4]

Reaction Scheme:

Caption: Overall workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol

Part A: Synthesis of (Bromomethyl)triphenylphosphonium Bromide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (26.2 g, 100 mmol) and dry toluene (150 mL).

-

Reagent Addition: To the stirred solution, add dibromomethane (20.9 g, 120 mmol).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours. A white precipitate will form.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour. Collect the white solid by vacuum filtration, wash with cold toluene (2 x 30 mL), and then with diethyl ether (2 x 30 mL).

-

Drying: Dry the solid under vacuum to yield (bromomethyl)triphenylphosphonium bromide.

Part B: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (bromomethyl)triphenylphosphonium bromide (43.6 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL).

-

Ylide Formation: Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The solution will turn deep red, indicating the formation of the ylide. Stir the mixture at -78 °C for an additional 30 minutes.

-

Aldehyde Addition: Add a solution of decanal (15.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the ylide solution at -78 °C over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane or petroleum ether eluent. The triphenylphosphine oxide is more polar and will elute later.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Density (g/mL) |

| Triphenylphosphine | 262.29 | 100 | - | - |

| Dibromomethane | 173.83 | 120 | 7.0 | 2.49 |

| (Bromomethyl)triphenylphosphonium Bromide | 436.12 | 100 | - | - |

| n-Butyllithium | 64.06 | 100 | 62.5 | 0.68 |

| Decanal | 156.27 | 100 | 18.2 | 0.83 |

| This compound | 233.19 | Theoretical: 100 | - | ~1.06 |

Methodology 2: Allylic Bromination of Undec-1-ene

Allylic bromination introduces a bromine atom at the carbon adjacent to a double bond.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors substitution over addition to the double bond.[2][5]

Mechanistic Rationale

The reaction proceeds via a free-radical chain mechanism initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide).[6]

-

Initiation: Homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂ generates a bromine radical.

-

Propagation: The bromine radical abstracts an allylic hydrogen from undec-1-ene, forming a resonance-stabilized allylic radical and HBr. This is the rate-determining step and is favored due to the stability of the resulting radical. The HBr produced reacts with NBS to generate Br₂, which then reacts with the allylic radical to form the product and another bromine radical, continuing the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

A key consideration in the allylic bromination of unsymmetrical alkenes like undec-1-ene is the potential for the formation of isomeric products. The intermediate allylic radical is resonance-stabilized, with radical character at both C1 and C3. Reaction of the bromine radical at C3 yields the desired 3-bromo-1-undecene, while reaction at C1 would lead to 1-bromo-2-undecene. In the case of this compound synthesis, this method would require starting with undec-2-ene and would likely produce a mixture of 1-bromo- and 3-bromo- isomers. Therefore, for the specific synthesis of this compound, this method is less direct than the Wittig approach.

Reaction Scheme:

Caption: Allylic bromination of undec-1-ene leading to a mixture of isomeric products.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve undec-1-ene (15.4 g, 100 mmol) in carbon tetrachloride (150 mL).

-

Reagent Addition: Add N-bromosuccinimide (17.8 g, 100 mmol) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (164 mg, 1 mmol).

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask as it is converted to the less dense succinimide.

-

Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and filter to remove the succinimide.

-

Washing: Wash the filtrate with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL) to remove any remaining HBr.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting mixture of isomeric bromoundecenes can be separated by fractional distillation under reduced pressure or by preparative gas chromatography.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Density (g/mL) |

| Undec-1-ene | 154.30 | 100 | 20.8 | 0.74 |

| N-Bromosuccinimide | 177.98 | 100 | - | - |

| AIBN | 164.21 | 1 | - | - |

| Bromoundecene isomers | 233.19 | Theoretical: 100 | - | ~1.06 |

Methodology 3: Elimination of 1,2-Dibromoundecane

This classical approach involves a two-step sequence: the bromination of undec-1-ene to form 1,2-dibromoundecane, followed by dehydrobromination to generate the vinyl bromide.[7]

Mechanistic Rationale

-

Bromination: The reaction of undec-1-ene with bromine proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion to yield the vicinal dibromide, 1,2-dibromoundecane.[8]

-

Dehydrobromination: The subsequent elimination of one equivalent of HBr is typically achieved by treatment with a base. The regioselectivity of this elimination is crucial. To favor the formation of the terminal alkene (this compound) over the internal alkene (1-bromo-undec-1-ene), a sterically hindered base such as potassium tert-butoxide is often employed. The bulky base will preferentially abstract the more accessible proton at the C1 position. The reaction generally follows an E2 mechanism.

Reaction Scheme:

Caption: Two-step synthesis of this compound via bromination and dehydrobromination.

Experimental Protocol

Part A: Synthesis of 1,2-Dibromoundecane

-

Reaction Setup: In a round-bottom flask protected from light, dissolve undec-1-ene (15.4 g, 100 mmol) in dichloromethane (100 mL).

-

Bromine Addition: Cool the solution in an ice bath. Add a solution of bromine (16.0 g, 100 mmol) in dichloromethane (50 mL) dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: Once the addition is complete and the color has faded, wash the reaction mixture with saturated sodium thiosulfate solution to remove any excess bromine, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2-dibromoundecane, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1,2-dibromoundecane (31.4 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (150 mL).

-

Base Addition: Add potassium tert-butoxide (12.3 g, 110 mmol) portion-wise to the stirred solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water (200 mL).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (hexane eluent) to obtain this compound.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Density (g/mL) |

| Undec-1-ene | 154.30 | 100 | 20.8 | 0.74 |

| Bromine | 159.81 | 100 | 5.1 | 3.12 |

| 1,2-Dibromoundecane | 314.11 | 100 | - | - |

| Potassium tert-butoxide | 112.21 | 110 | - | - |

| This compound | 233.19 | Theoretical: 100 | - | ~1.06 |

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons. The two geminal protons on C1 will appear as distinct signals, likely doublets, in the range of δ 5.5-6.0 ppm. The long alkyl chain will exhibit a triplet for the terminal methyl group around δ 0.9 ppm and a complex multiplet for the methylene protons between δ 1.2-2.2 ppm. The methylene group adjacent to the double bond (C3) will appear as a triplet around δ 2.1-2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show two signals in the alkene region (δ 100-140 ppm). The carbon bearing the bromine (C2) is expected to be around δ 125-135 ppm, while the terminal methylene carbon (C1) will be around δ 115-125 ppm. The carbons of the alkyl chain will appear in the upfield region (δ 14-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C=C double bond stretch around 1630-1650 cm⁻¹. The C-H stretching vibrations of the vinyl group will appear just above 3000 cm⁻¹ (typically 3080-3095 cm⁻¹). The C-Br stretch will be observed in the fingerprint region, typically between 500-600 cm⁻¹. Strong C-H stretching bands for the alkyl chain will be present just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern will likely involve the loss of a bromine radical and cleavage of the alkyl chain.

Safety and Handling

The synthetic procedures described in this guide involve the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dibromomethane and Bromine: These are toxic and corrosive. Avoid inhalation of vapors and contact with skin.

-

n-Butyllithium: This reagent is pyrophoric and will ignite on contact with air and moisture. It must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Potassium tert-butoxide: This is a strong, corrosive base. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has detailed three viable synthetic routes for the preparation of this compound. The Wittig reaction offers the most direct and regioselective approach, although it requires the handling of organolithium reagents. Allylic bromination is a simpler procedure but may suffer from a lack of regioselectivity, leading to isomeric mixtures. The elimination of a vicinal dibromide is a classic and reliable method, but it involves an additional synthetic step.

The choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, scale of the reaction, and equipment. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently synthesize and characterize this compound for their specific applications.

References

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (2009). Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis. Retrieved from [Link]

- Dominican University. (n.d.). LAB2 SYNTHESIS OF ALKENES handout.

-

Organic Syntheses. (n.d.). 1,2-dibromocyclohexane. Retrieved from [Link]

-

jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS [Video]. YouTube. [Link]

-

YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

- ACS Publications. (1998). Stereoselective Hydrogenolysis of 1,1-Dibromo-1-alkenes and Stereospecific Synthesis of Conjugated (Z)-Alkenyl Compounds. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dibromoalkanes (dibromination). Retrieved from [Link]

- University of Evansville. (n.d.). Synthesis of an Alkene via the Wittig Reaction.

- BenchChem. (2025). An In-depth Technical Guide to the Spectral Analysis of 11-Bromo-1-undecene.

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

- ResearchGate. (n.d.).

- Dominican University. (n.d.).

-

PubChem. (n.d.). 2-Bromohex-1-ene. Retrieved from [Link]

- The Royal Society of Chemistry. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.).

- Exploring Chemistry. (n.d.). Exploring (Bromomethyl)

-

YouTube. (2014, July 10). Allylic Bromination of Alkenes Using NBS [Video]. YouTube. [Link]

- SciSpace. (n.d.). Debromination of Meso- and (+-)-1,2-Dibromo-1,2-diphenylethane by 9-Substituted Fluorenide Ions.

-

YouTube. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube. [Link]

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

- 1. 2-Bromohex-1-ene | C6H11Br | CID 12555717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. innospk.com [innospk.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide to ω-Bromoalkenes: Focus on 11-Bromoundec-1-ene

This guide provides a comprehensive technical overview of 11-bromoundec-1-ene, a versatile bifunctional molecule integral to advanced organic synthesis, materials science, and drug development. While the initial query specified "2-bromoundec-1-ene," it is important to note that the commercially available and extensively documented isomer is 11-bromoundec-1-ene, bearing the CAS number 7766-50-9.[1][2][3] This document will, therefore, focus on the synthesis, properties, and applications of this terminal bromoalkene, providing researchers and drug development professionals with the necessary insights for its effective utilization.

Core Identification and Physicochemical Properties

11-Bromoundec-1-ene is a halogenated hydrocarbon characterized by a terminal double bond and a primary bromide.[4] This unique structure allows for orthogonal reactivity, where the alkene and the bromide can be selectively functionalized, making it a valuable building block in multistep syntheses.

Table 1: Physicochemical Properties of 11-Bromoundec-1-ene

| Property | Value | Source |

| CAS Number | 7766-50-9 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁Br | [1] |

| Molecular Weight | 233.19 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 251.6 °C at 760 mmHg; 149-150 °C at 35 mmHg | [1][5] |

| Density | 1.063 - 1.067 g/cm³ at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | 1.468 - 1.469 | [1][5] |

| Flash Point | 110.3 °C (230.5 °F) - closed cup | [1][3] |

| Solubility | Soluble in chloroform, slightly soluble in water. | [1] |

| Storage | Under inert gas (nitrogen or argon) at 2–8 °C. | [1] |

Synthesis of 11-Bromoundec-1-ene: A Practical Approach

A common and efficient method for the synthesis of 11-bromoundec-1-ene is through the bromination of 10-undecen-1-ol. The choice of brominating agent is critical to ensure high yield and selectivity, avoiding unwanted side reactions with the terminal alkene. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a reliable method for this transformation.

Mechanistic Rationale

The Appel reaction proceeds via the formation of a phosphonium salt intermediate. Triphenylphosphine acts as a nucleophile, attacking a bromine atom from carbon tetrabromide to form the triphenylphosphine dibromide and the tribromomethanide anion. The alcohol then attacks the phosphonium species, leading to an alkoxyphosphonium bromide. The bromide ion then acts as a nucleophile in an Sₙ2 reaction, displacing the triphenylphosphine oxide and forming the desired alkyl bromide. This method is particularly advantageous as it proceeds under mild conditions, preserving the integrity of the double bond.

Detailed Experimental Protocol: Appel Reaction

Materials:

-

10-undecen-1-ol (1.0 eq)

-

Carbon tetrabromide (1.1 eq)

-

Triphenylphosphine (1.1 eq)

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-undecen-1-ol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add carbon tetrabromide (1.1 eq) followed by the portion-wise addition of triphenylphosphine (1.1 eq). The addition of triphenylphosphine is often exothermic.

-

Maintain the reaction mixture at 0 °C and continue stirring for 2-4 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure 11-bromoundec-1-ene.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 11-bromoundec-1-ene, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the terminal vinyl protons and the methylene protons adjacent to the bromine atom. ¹³C NMR will confirm the presence of the eleven carbon atoms with distinct chemical shifts for the sp² carbons of the alkene and the sp³ carbon bearing the bromine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C stretch of the alkene and the C-H stretches of the vinyl and alkyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) being a key diagnostic feature.

Applications in Research and Drug Development

The dual functionality of 11-bromoundec-1-ene makes it a highly valuable reagent in several areas of chemical research.

Polymer Chemistry and Materials Science

11-Bromoundec-1-ene is utilized in the synthesis of functionalized polymers.[6] It can be copolymerized with other monomers, such as ethylene, using metallocene catalysts to introduce bromine functionalities into the polymer backbone. These brominated polymers can then be further modified through nucleophilic substitution reactions. Additionally, it is used in the preparation of poly(olefin)-based anion exchange membranes (AEMs) for applications in alkaline fuel cells. The long alkyl chain also makes it suitable for the formation of self-assembled monolayers (SAMs) on various surfaces, where the terminal alkene or bromide can be used for subsequent chemical modifications.

Drug Development and Bioconjugation

In the realm of drug development, 11-bromoundec-1-ene can serve as a versatile linker.[4] Its long hydrocarbon chain can be used to modulate the lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile.[4] The terminal functional groups allow for the covalent attachment of therapeutic agents to delivery systems like nanoparticles or to biological macromolecules.[4] It also acts as a reagent in the chemoenzymatic synthesis of macrolide antibiotics.[4]

Caption: Workflow for surface modification using 11-bromoundec-1-ene.

The Wittig Reaction: A Powerful Tool for Alkene Synthesis

While the Appel reaction is effective for converting a primary alcohol to a bromide, the Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[7][8] This reaction, discovered by Georg Wittig who was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[7] It is a highly reliable method for introducing a double bond at a specific position.[7]

Mechanism of the Wittig Reaction

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[8][9][10] This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[7][9] The driving force for this decomposition is the formation of the very stable phosphorus-oxygen double bond.

Caption: The mechanistic pathway of the Wittig reaction.

The Wittig reaction is a powerful tool for carbon-carbon bond formation, allowing for the extension of carbon chains and the synthesis of complex molecules.[9] The ready availability of the starting materials, aldehydes/ketones and phosphonium salts, further enhances its utility.[9]

Conclusion

11-Bromoundec-1-ene is a commercially available and highly versatile chemical intermediate with well-defined chemical and physical properties.[4] Its dual reactivity makes it an indispensable tool for chemists in both academic and industrial research, enabling the synthesis of a wide array of functionalized molecules and materials with applications spanning from polymer science to drug discovery.[4] The experimental protocols provided herein offer a starting point for the synthesis and manipulation of this valuable compound.[4]

References

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

BYJU'S. Wittig Reaction. [Link]

-

LookChem. (2025, May 20). 11-BROMO-1-UNDECENE|7766-50-9. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

PubChem. 2-Bromohex-1-ene. [Link]

-

Lebel, H., & Paquet, V. (2004). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters, 6(19), 3215–3218. [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

-

ChemSynthesis. (2025, May 20). 11-bromo-1-undecene. [Link]

-

PubChem. (E)-1-bromooct-2-ene. [Link]

-

GM Chemical. 11-Bromo-1-undecene CAS 7766-50-9. [Link]

Sources

- 1. 11-BROMO-1-UNDECENE|7766-50-9|lookchem [lookchem.com]

- 2. 11-溴-1-十一碳烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 11-Bromo-1-undecene [7766-50-9] | China Manufacturer [gmchemix.com]

- 4. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. dakenchem.com [dakenchem.com]

- 7. byjus.com [byjus.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

Methodological & Application

Introduction: Strategic Carbon-Carbon Bond Formation via Stille Coupling

An Application Note and Protocol for the Stille Coupling of 2-Bromoundec-1-ene

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, stands as a cornerstone of modern organic synthesis.[1][2][3] Its remarkable functional group tolerance, stability of organotin reagents to air and moisture, and generally mild reaction conditions have cemented its utility in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4][5][6] This application note provides a detailed guide for researchers and drug development professionals on the Stille coupling of this compound, a vinyl bromide, with various organostannanes.

Vinyl halides are excellent coupling partners in Stille reactions, allowing for the stereospecific construction of substituted alkenes.[1] this compound serves as a valuable building block, incorporating a C11 aliphatic chain that is useful for imparting lipophilicity or serving as a synthetic handle for further elaboration. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated protocol, and provide insights into the critical parameters that govern success.

The Catalytic Cycle: A Mechanistic Rationale

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Stille coupling proceeds through a catalytic cycle involving a palladium(0) species.[1][2] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition : The cycle begins with the oxidative addition of the organic electrophile, this compound, to the active 14-electron Pd(0) catalyst.[2] This step forms a 16-electron square planar Pd(II) complex.[1][2] While the initial addition is concerted and yields a cis-complex, it often rapidly isomerizes to the more thermodynamically stable trans-isomer, especially when bulky phosphine ligands are used.[1][4] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1][2] Vinyl bromides represent a good balance of reactivity and stability for this step.

-

Transmetalation : This is often the rate-determining step of the cycle.[7] The organostannane reagent (R'-SnR₃) exchanges its organic group (R') with the halide on the palladium center.[1][5] The precise mechanism can vary, proceeding through either an open or a cyclic transition state, influenced by ligands and solvent polarity.[1] The transfer rate of the organic group from tin is highly dependent on its nature, following the general order: alkynyl > alkenyl > aryl > allyl ≈ benzyl >> alkyl.[7] This predictable reactivity allows for the use of "non-transferable" groups, typically butyl or methyl, on the tin reagent to ensure the desired group is transferred selectively.[2]

-

Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5] For this to occur, the two groups must be in a cis orientation on the palladium complex.[1] The process is generally fast and irreversible, yielding the final product with retention of the alkene stereochemistry.[1]

Visualizing the Catalytic Workflow

Figure 1. A simplified representation of the palladium-catalyzed Stille coupling cycle.

Protocol: Stille Coupling of this compound with Vinyltributyltin

This protocol details a representative procedure for the coupling of this compound with vinyltributyltin. The principles described are broadly applicable to other organostannane coupling partners.

Safety & Handling Precautions

-

Toxicity : Organotin compounds are highly toxic, particularly volatile trimethylstannyl and tributylstannyl derivatives.[1] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

-

Palladium Catalysts : Palladium compounds can be sensitizers and should be handled with care.

-

Solvents : Anhydrous and degassed solvents are required. Toluene and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for all reagents before use.

-

Inert Atmosphere : The palladium catalyst is sensitive to oxygen. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[8]

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |

| This compound | 233.18 | 233 mg | 1.0 | 1.0 |

| Vinyltributyltin | 317.09 | 380 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |

| Anhydrous Toluene | - | 10 mL | - | - |

| Saturated aq. KF | - | ~20 mL | - | - |

| Diethyl Ether | - | ~50 mL | - | - |

| Brine | - | ~20 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Experimental Procedure

-

Reaction Setup :

-

To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Seal the flask with a rubber septum, and purge with argon for 10-15 minutes. This involves evacuating the flask and backfilling with inert gas, repeated three times.[8]

-

Via syringe, add anhydrous, degassed toluene (10 mL) to the flask. Stir the mixture to dissolve the catalyst, which should form a clear, yellowish solution.

-

-

Addition of Reagents :

-

Add this compound (233 mg, 1.0 mmol) to the catalyst solution via syringe.

-

Add vinyltributyltin (380 mg, 1.2 mmol) to the reaction mixture via syringe. A slight excess of the organostannane is used to ensure complete consumption of the electrophile.

-

-

Reaction Execution and Monitoring :

-

Immerse the flask in a preheated oil bath at 90-100 °C.

-

Allow the reaction to stir vigorously under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC), typically using a non-polar eluent like hexanes. The disappearance of the starting material (this compound) indicates reaction completion. Reaction times typically range from 12 to 24 hours.[8]

-

-

Workup and Purification :

-

Once the reaction is complete, cool the flask to room temperature.

-

Crucial Step - Tin Removal : The primary challenge in purifying Stille coupling products is the removal of toxic tin byproducts (e.g., Bu₃SnBr).[5] A common and effective method is a potassium fluoride (KF) wash.[5]

-

Dilute the reaction mixture with diethyl ether (~20 mL) and transfer it to a separatory funnel.

-

Add a saturated aqueous solution of potassium fluoride (~20 mL) and stir the biphasic mixture vigorously for 1-2 hours. A precipitate of insoluble fluorostannates will form.

-

Filter the entire mixture through a pad of Celite® to remove the precipitate, washing the pad with additional diethyl ether.

-

Return the filtrate to the separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification :

-

The crude product can be further purified by flash column chromatography on silica gel using a hexane or hexane/ethyl acetate gradient to yield the pure coupled product.[8]

-

Key Considerations and Optimization

-

Catalyst and Ligands : While Pd(PPh₃)₄ is a reliable choice, other Pd(0) sources like Pd₂(dba)₃ can be used in combination with phosphine ligands.[2][8] Electron-rich and sterically hindered ligands can sometimes accelerate the reaction, particularly for less reactive electrophiles.[7]

-

Solvent Choice : Toluene is a common non-polar solvent. For more challenging couplings, polar aprotic solvents like DMF or THF may be used.[5]

-

Additives for Rate Enhancement :

-

Lithium Chloride (LiCl) : The addition of LiCl (typically 3 equivalents) can accelerate the transmetalation step, especially in polar solvents like DMF.[2]

-

Copper(I) Iodide (CuI) : Co-catalytic amounts of CuI can dramatically increase reaction rates, possibly by acting as a scavenger for free phosphine ligands that can inhibit the catalyst, or by facilitating a different transmetalation pathway.[2][7] This is particularly useful for sterically hindered substrates.[2]

-

-

Troubleshooting :

-

Low Yield/No Reaction : Ensure the catalyst is active and the system is rigorously free of oxygen. Consider increasing the temperature or adding CuI.

-